3-Amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
3-Amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H13F3N2O2 It is a benzamide derivative that features an amino group, a methoxyethyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzoic acid and 2-methoxyethylamine.
Amidation Reaction: The 4-(trifluoromethyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 2-methoxyethylamine to form the amide bond, yielding N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide.
Amination Reaction: The final step involves the introduction of the amino group at the 3-position of the benzene ring. This can be achieved through a nitration reaction followed by reduction, or via direct amination using suitable reagents such as ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Acylation: The amino group can be acylated to form amides or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine can be employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Acylation: Amides or carbamates.
Scientific Research Applications
3-Amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can form hydrogen bonds with target proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(2-methoxyethyl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)benzamide:
N-(2-Methoxyethyl)-4-(trifluoromethyl)benzamide: Lacks the amino group, which may influence its interaction with biological targets.
Uniqueness
3-Amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (amino, methoxyethyl, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-5-4-16-10(17)7-2-3-8(9(15)6-7)11(12,13)14/h2-3,6H,4-5,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXHUMFEOQSWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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